molecular formula C15H22O2 B065372 2-Methyl-2-adamantyl methacrylate CAS No. 177080-67-0

2-Methyl-2-adamantyl methacrylate

Cat. No. B065372
Key on ui cas rn: 177080-67-0
M. Wt: 234.33 g/mol
InChI Key: FDYDISGSYGFRJM-UHFFFAOYSA-N
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Patent
US06344582B1

Procedure details

Into a reaction vessel were charged 598.54 g of methyl isobutyl ketone and 74.82 g(0.45 mol) of 2-methyl-2-adamantanol, and 72.75 g (0.675 mol) of methacryloyl chloride was poured thereto at room temperature under stirring. To the mixture, 82.79 g (0.81 mol) of triethylamine was added dropwise and the resulting mixture was left as it was for 15 minutes. The mixture was heated up to 80° C. and kept at this temperature for 24 hours under stirring. After cooling, 14.42 g (0.45 mol) of methanol added dropwise to deactivate the unreacted methacryloyl chloride while keeping the temperature below 10° C. Then, 223 g of water was added to wash the mixture and thereafter the mixture was separated into layers. To the organic layer, 112 g of a saturated aqueous sodium chloride solution was added, the resulting mixture was neutralized with a 5% aqueous sulfuric acid solution so as to adjust pH to from 7 to 8. Thereafter, the mixture was separated into layers. The organic layer after separation was concentrated at a bath temperature of 40° C. to yield 109.93 g of brown crude 2-methyl-2-adamantyl methacrylate.
Quantity
82.79 g
Type
reactant
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
223 g
Type
solvent
Reaction Step Four
Quantity
74.82 g
Type
reactant
Reaction Step Five
Quantity
72.75 g
Type
reactant
Reaction Step Five
Quantity
598.54 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([OH:12])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15].C(N(CC)CC)C.CO>O.C(C(C)=O)C(C)C>[C:13]([O:12][C:2]1([CH3:1])[CH:3]2[CH2:11][CH:7]3[CH2:6][CH:5]([CH2:10][CH:9]1[CH2:8]3)[CH2:4]2)(=[O:17])[C:14]([CH3:16])=[CH2:15]

Inputs

Step One
Name
Quantity
82.79 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
14.42 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Four
Name
Quantity
223 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
74.82 g
Type
reactant
Smiles
CC1(C2CC3CC(CC1C3)C2)O
Name
Quantity
72.75 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
598.54 g
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured
WAIT
Type
WAIT
Details
the resulting mixture was left as it
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated up to 80° C.
WAIT
Type
WAIT
Details
kept at this temperature for 24 hours
Duration
24 h
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
WASH
Type
WASH
Details
to wash the mixture
CUSTOM
Type
CUSTOM
Details
the mixture was separated into layers
ADDITION
Type
ADDITION
Details
To the organic layer, 112 g of a saturated aqueous sodium chloride solution was added
CUSTOM
Type
CUSTOM
Details
Thereafter, the mixture was separated into layers
CUSTOM
Type
CUSTOM
Details
The organic layer after separation
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated at a bath temperature of 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1(C2CC3CC(CC1C3)C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 109.93 g
YIELD: CALCULATEDPERCENTYIELD 104.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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